Oxacillin

Übersicht

Beschreibung

Oxacillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It was developed by Beecham and patented in 1960, with approval for medical use granted in 1962 . This compound is primarily used to treat infections caused by penicillin-resistant Staphylococcus aureus due to its resistance to penicillinase enzymes .

Vorbereitungsmethoden

Oxacillin wird aus dem Penicillinkern, 6-Aminopenicillansäure, synthetisiert. Die Herstellung umfasst die folgenden Schritte:

Bildung des Isoxazolrings: Die Synthese beginnt mit der Bildung des Isoxazolrings, der durch Reaktion von 5-Methyl-3-phenyl-4-isoxazolcarbonsäure mit Thionylchlorid zum entsprechenden Säurechlorid erreicht wird.

Acylierung: Das Säurechlorid wird dann mit 6-Aminopenicillansäure umgesetzt, um this compound zu bilden.

Reinigung: Das Endprodukt wird durch Kristallisations- und Trocknungsprozesse gereinigt.

Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter Verwendung ähnlicher Schritte, die jedoch für eine höhere Ausbeute und Reinheit optimiert wurden. Das kristallisierte und getrocknete Zwischenproduktpulver von this compound-Natrium wird einer Kugelmahlung unterzogen, um ein trockenes this compound-Natriumpulver mit guter Fließfähigkeit zu erhalten .

Analyse Chemischer Reaktionen

Oxacillin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: this compound kann durch Beta-Lactamase hydrolysiert werden, obwohl es gegenüber Penicillinase resistent ist.

Oxidation und Reduktion: this compound kann unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen, obwohl diese in klinischen Umgebungen weniger häufig vorkommen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung des Beta-Lactamrings.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Säuren, Basen und Oxidations- oder Reduktionsmittel. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Treatment of Staphylococcal Infections

Oxacillin is predominantly utilized for treating infections caused by Staphylococcus aureus, including skin and soft tissue infections, pneumonia, and endocarditis. A notable study demonstrated that this compound combined with rifampin achieved a clinical cure in 61% of patients with proven Staphylococcus aureus infection, highlighting its effectiveness in severe cases .

Resistance Mechanisms and Synergistic Effects

Research has shown that this compound can modify the toxin expression profile of community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA). It increases the expression of mecA, which can attenuate the virulence of CA-MRSA strains by interfering with their quorum sensing systems. However, it also enhances the expression of certain toxins like alpha-toxin and Panton-Valentine leukocidin .

Combination Therapy

Recent studies have explored the potential of combining this compound with other agents to enhance its efficacy against resistant strains. For instance, a combination of low-concentration this compound with palmitic acid and surfactants has shown promising results in killing highly resistant clinical strains. This approach allows for reduced concentrations of this compound while maintaining antibacterial effectiveness .

Population Pharmacokinetic Analysis

A population pharmacokinetic analysis has indicated that continuous infusion of this compound may be superior in achieving target pharmacokinetic/pharmacodynamic values compared to intermittent dosing. The study recommends specific dosing adjustments based on renal function to optimize treatment outcomes .

| Dosing Strategy | Renal Function | Daily Dose |

|---|---|---|

| Continuous Infusion | Moderate | 9.5 g |

| Continuous Infusion | Mild | 11 g |

| Continuous Infusion | Normal | 12.5 g |

Efficacy Against Methicillin-Resistant Strains

In vitro studies have demonstrated that this compound can effectively kill methicillin-resistant Staphylococcus aureus (MRSA) when used in combination with specific peptides that inhibit resistance mechanisms. One study found that antisense peptides significantly reduced mecA mRNA levels in MRSA, enhancing the bactericidal activity of this compound .

Clinical Outcomes in Bacteraemia Cases

A retrospective analysis comparing this compound and ceftriaxone for treating bacteraemia showed no significant difference in treatment success rates between the two antibiotics. This supports the continued use of this compound as a frontline treatment option for serious infections caused by susceptible organisms .

Wirkmechanismus

Oxacillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases and cephalosporinases .

Vergleich Mit ähnlichen Verbindungen

Oxacillin ist Methicillin ähnlich und hat Methicillin im klinischen Einsatz ersetzt. Andere verwandte Verbindungen umfassen Nafcillin, Clthis compound, Diclthis compound und Fluclthis compound . Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihrer Resistenz gegenüber Beta-Lactamase und ihrem Aktivitätsspektrum. This compound ist einzigartig in seiner Resistenz gegenüber Penicillinase-Enzymen, was es besonders wirksam gegen Penicillin-resistente Staphylococcus aureus macht .

Ähnliche Verbindungen

- Methicillin

- Nafcillin

- Clthis compound

- Diclthis compound

- Fluclthis compound

Die Einzigartigkeit von this compound liegt in seiner Stabilität gegenüber Penicillinase und seiner Wirksamkeit bei der Behandlung von Penicillin-resistenten bakteriellen Infektionen .

Biologische Aktivität

Oxacillin is a semisynthetic penicillin antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci, including methicillin-sensitive Staphylococcus aureus (MSSA). Its biological activity is characterized by its ability to inhibit bacterial cell wall synthesis, a mechanism common to beta-lactam antibiotics. This article explores the biological activity of this compound, including its efficacy against various bacterial strains, mechanisms of action, and case studies highlighting its clinical applications and adverse effects.

This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. This binding inhibits the transpeptidation process, which is crucial for cross-linking peptidoglycan layers in the bacterial cell wall. Consequently, this leads to cell lysis and death of the bacteria.

Antibacterial Activity

Efficacy Against Bacterial Strains

This compound is particularly effective against MSSA but is ineffective against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentrations (MICs) for this compound vary among different strains. Below is a summary table of MIC values for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-sensitive S. aureus | 0.5 - 2 |

| Methicillin-resistant S. aureus | > 32 |

| Streptococcus pneumoniae | 0.25 - 1 |

| Escherichia coli | 1 - 4 |

Case Studies

Case Study 1: this compound-Induced Leukocytoclastic Vasculitis

A notable adverse effect associated with this compound is leukocytoclastic vasculitis. In a reported case, a 56-year-old male developed this condition after three days of this compound treatment. Symptoms included purpuric lesions on extremities, leading to hospitalization. The management involved discontinuation of this compound and administration of corticosteroids, resulting in resolution of symptoms .

Case Study 2: Combination Therapy with Menadione

Recent studies have investigated the use of menadione in combination with this compound to enhance antibacterial efficacy against MRSA. The study demonstrated that menadione, when combined with this compound, exhibited synergistic effects, improving the overall antibacterial activity against both planktonic and biofilm forms of MRSA. This combination therapy could potentially be a strategy to combat antibiotic resistance .

Research Findings

- In Vitro Studies : Research has shown that this compound remains effective against many strains of staphylococci, although resistance patterns are emerging. Continuous monitoring and susceptibility testing are essential to guide clinical use.

- Graphene Oxide-Loaded Antibiotics : Innovative approaches such as loading this compound onto PEGylated graphene oxide have been explored to enhance its delivery and effectiveness against resistant strains. These formulations may improve drug solubility and stability .

- Adverse Reactions : While generally well-tolerated, this compound can cause hypersensitivity reactions and other adverse effects like vasculitis, emphasizing the need for careful patient monitoring during treatment .

Eigenschaften

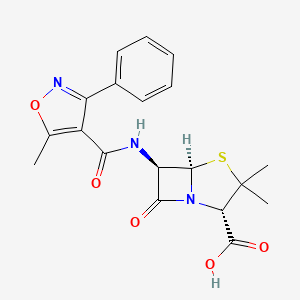

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYHMGVUTGAWSP-JKIFEVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1173-88-2 (anhydrous monosodium salt), 7240-38-2 (monosodium salt, monohydrate) | |

| Record name | Oxacillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023397 | |

| Record name | Oxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.62e-02 g/L | |

| Record name | Oxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Oxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Oxacillin interferes with an autolysin inhibitor. | |

| Record name | Oxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

66-79-5 | |

| Record name | Oxacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxacillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00713 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxacillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH95VD7V76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Oxacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.